5-Bromo-4-methylpyridin-3-ol
Overview
Description
5-Bromo-4-methylpyridin-3-ol is an organic compound with the chemical formula C6H6BrNO and a molecular weight of 186.02 g/mol . It appears as a colorless to light yellow solid with a special fragrance at room temperature. The compound has a melting point of 94-98°C and a boiling point of 318-319°C . It is sparingly soluble in water but soluble in most organic solvents such as ethanol and dimethyl sulfide . This compound is an important intermediate in organic synthesis, commonly used in the preparation of pharmaceutical compounds and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 5-Bromo-4-methylpyridin-3-ol involves the reaction of pyridine with chloroethanol under alkaline conditions, followed by a reaction with trimanganese tribromide . Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids, using palladium as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve optimized strategies to increase yield and efficiency. For instance, starting from 2-fluoro-4-methylpyridine instead of 2-bromo-4-methylpyridine can significantly increase the overall yield . This method avoids the use of palladium as a catalyst, making it more diverse and versatile .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methylpyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bromine or methyl groups.
Substitution: The bromine atom can be substituted with other functional groups through reactions such as the Suzuki cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Palladium catalysts and arylboronic acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various pyridine derivatives, which can be used in further chemical synthesis and applications .
Scientific Research Applications
5-Bromo-4-methylpyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a starting material for the synthesis of antiviral and anticancer drugs.
Industry: The compound is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 2-Fluoro-4-methylpyridine
- 5-Bromo-3-hydroxy-4-methylpyridine
Uniqueness
5-Bromo-4-methylpyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of pharmaceutical compounds and other specialized applications .
Properties
IUPAC Name |
5-bromo-4-methylpyridin-3-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNRWSRGWAAMMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309071 | |
Record name | 5-Bromo-4-methyl-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351458-21-4 | |
Record name | 5-Bromo-4-methyl-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=351458-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methyl-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201309071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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